molecular formula C14H19ClN2O3 B8722449 tert-Butyl {2-[(2-chlorobenzoyl)amino]ethyl}carbamate

tert-Butyl {2-[(2-chlorobenzoyl)amino]ethyl}carbamate

Cat. No. B8722449
M. Wt: 298.76 g/mol
InChI Key: JTPGJHFRFDDXMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07776897B2

Procedure details

tert-Butyl {2-[(2-chlorobenzoyl)amino]ethyl}carbamate was dissolved in dioxane and a 4M hydrogen chloride dioxane solution was added thereto. The whole was stirred at room temperature to obtain N-(2-aminoethyl)-2-chlorobenzamide hydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:20]=[CH:19][CH:18]=[CH:17][C:3]=1[C:4]([NH:6][CH2:7][CH2:8][NH:9]C(=O)OC(C)(C)C)=[O:5].O1CCOCC1.Cl>O1CCOCC1>[ClH:1].[NH2:9][CH2:8][CH2:7][NH:6][C:4](=[O:5])[C:3]1[CH:17]=[CH:18][CH:19]=[CH:20][C:2]=1[Cl:1] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)NCCNC(OC(C)(C)C)=O)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1.Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The whole was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.NCCNC(C1=C(C=CC=C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.